molecular formula C11H15NO2 B8503584 (4-Methylaminomethyl-phenyl)-acetic acid methyl ester

(4-Methylaminomethyl-phenyl)-acetic acid methyl ester

Cat. No. B8503584
M. Wt: 193.24 g/mol
InChI Key: YRSCFEHOLIGJNO-UHFFFAOYSA-N
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Patent
US06992193B2

Procedure details

To a stirring solution of 15 in tetrahydrofuran (0.4 M) at room temperature under nitrogen was added methylamine (7.5 eq) and triethylamine (12.0 eq). The reaction was stirred at room temperature overnight. The tetrahydrofuran was removed under reduced pressure and the resulting oil was diluted with H2O. The aqueous layer was acidified with 6N hydrochloric acid, extracted with ethyl acetate (3×), made basic with saturated sodium bicarbonate and extracted with dichloromethane (3×). The dichloromethane was dried over sodium sulfate, filtered and concentrated in vacuo to afford the product. (66%) 1H NMR (400 MHz, CDCl3) δ 7.31 (d, 2H), 7.25 (d, 2H), 3.77 (s, 2H), 3.69 (s, 3H), 3.62 (s, 2H), 2.45 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11]Br)=[CH:7][CH:6]=1.CN.[CH2:16]([N:18](CC)CC)C>O1CCCC1>[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][NH:18][CH3:16])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)CBr)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting oil was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(CC1=CC=C(C=C1)CNC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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